3-(4-methyl-1H-pyrazol-1-yl)phenol
Description
3-(4-Methyl-1H-pyrazol-1-yl)phenol is an aromatic compound featuring a phenol moiety substituted at the meta position with a 4-methylpyrazole group. Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol. The phenol group (-OH) confers acidity (pKa ~10), enabling hydrogen bonding and solubility in polar solvents. The 4-methylpyrazole substituent contributes electron-donating effects, influencing the compound’s electronic density and reactivity.
Properties
CAS No. |
1341343-55-2 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with β-Diketones
The most widely reported method involves cyclocondensation between hydrazine derivatives and β-diketones. Adapted from Bhor et al. (2023), this route achieves pyrazole ring formation via acid-catalyzed intramolecular cyclization.
Typical Procedure :
-
Diketone Preparation : React 3-hydroxyacetophenone with pentafluorobenzoyl chloride in pyridine/POCl₃ to form 2-acetyl-5-chloro-4-methylphenyl pentafluorobenzoate.
-
Base-Mediated Cyclization : Treat the diketone intermediate with hydrazine hydrate in ethanol under reflux (6–10 hours).
-
Workup : Precipitate the product via ice cooling, followed by recrystallization from ethanol.
Key Data :
This method’s regioselectivity arises from the electronic effects of the phenolic hydroxyl group, directing hydrazine attack to the β-keto position.
Chromone-Based Synthesis
Chromones serve as precursors for pyrazole derivatives through hydrazine-mediated ring opening. A modified protocol from Bhor et al. (2023) involves:
-
Chromone Formation : Reflux 1-(4-chloro-2-hydroxy-5-methylphenyl)-3-(pentafluorophenyl)propane-1,3-dione with HCl/ethanol to yield 7-chloro-6-methyl-2-(pentafluorophenyl)-4H-chromen-4-one.
-
Pyrazole Cyclization : React the chromone with hydrazine hydrate in ethanol (6 hours, reflux).
Mechanistic Insight :
The chromone’s α,β-unsaturated ketone undergoes nucleophilic addition by hydrazine, followed by aromatization to form the pyrazole ring. The phenolic -OH remains intact due to mild acidic conditions.
| Catalyst | Ligand | Yield (Reported Analogues) |
|---|---|---|
| Pd₂(dba)₃ | Xantphos | 65–70% |
| CuI | 1,10-Phenanthroline | 58–63% |
Reaction Optimization and Challenges
Solvent and Temperature Effects
Protecting Group Strategies
The patent WO2015063709A1 highlights the use of tert-butoxycarbonyl (Boc) groups to protect amines during piperazine synthesis. For 3-(4-methyl-1H-pyrazol-1-yl)phenol, acetyl protection of the phenolic -OH before cyclocondensation could prevent oxidation, though this remains untested in the reviewed literature.
Analytical Characterization
Spectroscopic Data
FTIR (KBr) :
¹H NMR (400 MHz, CDCl₃) :
GC-MS :
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(4-methyl-1H-pyrazol-1-yl)phenol can undergo oxidation reactions, particularly at the phenol moiety, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced under specific conditions to yield hydrogenated derivatives.
Substitution: Both the pyrazole and phenol rings can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation of the phenol ring can be achieved using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed for reduction.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride can be used for halogenation.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydrogenated pyrazole-phenol derivatives.
Substitution: Halogenated pyrazole-phenol derivatives.
Scientific Research Applications
Chemistry:
3-(4-methyl-1H-pyrazol-1-yl)phenol is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to be incorporated into various chemical frameworks, making it valuable in the development of new materials and catalysts.
Biology:
In biological research, this compound is studied for its potential as an enzyme inhibitor. The pyrazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine:
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for the development of drugs for treating diseases such as cancer and inflammation.
Industry:
In the industrial sector, 3-(4-methyl-1H-pyrazol-1-yl)phenol is used in the production of polymers and resins. Its chemical properties make it suitable for use in coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of 3-(4-methyl-1H-pyrazol-1-yl)phenol involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The phenol group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Key Observations :
- Acidity/Basicity: The phenol group in the target compound enhances acidity (pKa ~10) compared to analogs with non-ionizable groups (e.g., methylthio or pyridinyl in ).
- Electronic Effects: Electron-withdrawing substituents (e.g., Cl in , NO₂ in ) reduce electron density on the pyrazole ring, altering reactivity in electrophilic substitutions.
Q & A
Q. What are the optimal synthetic routes and analytical methods for synthesizing 3-(4-methyl-1H-pyrazol-1-yl)phenol?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of substituted pyrazoles with phenolic precursors. Key steps include:
- Mannich reactions for introducing amine-linked groups (e.g., using diaza-crown ethers) .
- Cyclization of hydrazines with diketones under reflux in ethanol/acetic acid mixtures (e.g., 7 hours at 80°C) .
Analytical validation employs TLC for reaction monitoring and NMR (¹H/¹³C) for structural confirmation. For example, aromatic protons in pyrazole rings appear at δ 6.5–8.5 ppm, while phenolic -OH resonates at δ 9–10 ppm .
Q. How can spectroscopic data resolve structural ambiguities in pyrazole-phenol derivatives?
- Methodological Answer :
- ¹H NMR : Distinguishes substituent positions via coupling patterns (e.g., para-substituted pyrazole protons show singlet splitting).
- IR Spectroscopy : Confirms phenolic -OH stretches (3200–3600 cm⁻¹) and pyrazole C=N bonds (~1600 cm⁻¹) .
- Mass Spectrometry : Fragmentation patterns (e.g., loss of methyl or hydroxyl groups) validate molecular weight and substituent connectivity .
Q. What are common pitfalls in reaction optimization for pyrazole-phenol derivatives, and how can they be addressed?
- Methodological Answer :
- Low Yields : Often due to incomplete cyclization. Solutions include increasing reaction time (e.g., 12–24 hours) or using catalytic acetic acid .
- Byproduct Formation : Side reactions (e.g., over-alkylation) are mitigated by controlled stoichiometry and low-temperature conditions (0–5°C) .
- Purity Issues : Recrystallization in ethanol or methanol improves purity (>95% by HPLC) .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX-refined structures) inform the design of pyrazole-phenol derivatives?
- Methodological Answer : SHELXL refinement reveals critical structural features:
- Dihedral Angles : Pyrazole-phenol torsion angles (e.g., 16.83°–51.68°) influence planarity and π-π stacking .
- Hydrogen Bonding : O-H⋯N interactions (2.6–2.8 Å) stabilize crystal packing, guiding co-crystal design for enhanced solubility .
Example: A SHELX-refined structure of a related compound showed intermolecular H-bonding critical for stabilizing polymorphic forms .
Q. How can researchers resolve contradictions in biological activity data for pyrazole-phenol derivatives?
- Methodological Answer :
- Assay Variability : Standardize cell-based assays (e.g., IC₅₀ measurements in triplicate) and use positive controls (e.g., aspirin for anti-inflammatory studies) .
- Structure-Activity Relationships (SAR) : Compare substituent effects systematically. For instance, 4-methylpyrazole derivatives show 3× higher enzyme inhibition than 3-methyl analogs due to steric effects .
Q. What computational methods complement experimental data for pyrazole-phenol systems?
- Methodological Answer :
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior. For example, methoxy substituents lower LUMO energy by 0.5 eV, enhancing electron-deficient reactivity .
- Molecular Docking : Simulate binding to biological targets (e.g., COX-2 enzyme) to prioritize synthetic targets. A study showed 4-methylpyrazole derivatives form stronger hydrophobic contacts than unsubstituted analogs .
Q. How can researchers design derivatives to explore structure-activity relationships (SAR) in pharmacological applications?
- Methodological Answer :
- Functional Group Variation : Introduce electron-withdrawing groups (e.g., -Cl, -F) to enhance receptor binding. For example, 4-chlorophenyl analogs exhibit 90% inhibition of EGFR kinase vs. 60% for methyl derivatives .
- Hybrid Scaffolds : Combine pyrazole-phenol cores with triazoles or quinazolines to exploit synergistic mechanisms (e.g., dual COX-2/5-LOX inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
